2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Description
The compound 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide features a triazinoindole core substituted with an ethyl group at position 4. A sulfanyl linker connects the triazinoindole to an acetamide group, which is further attached to a phenyl ring bearing a 1,3-thiazol-2-ylsulfamoyl moiety. Its design aligns with analogs targeting microbial quorum sensing (e.g., PqsR antagonists) or central nervous system disorders (e.g., antidepressants) .
Properties
Molecular Formula |
C22H19N7O3S3 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C22H19N7O3S3/c1-2-29-17-6-4-3-5-16(17)19-20(29)25-22(27-26-19)34-13-18(30)24-14-7-9-15(10-8-14)35(31,32)28-21-23-11-12-33-21/h3-12H,2,13H2,1H3,(H,23,28)(H,24,30) |
InChI Key |
OWVIDTLNJDCHFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Isatin Derivatives
The triazinoindole core is constructed via [4+2] cycloaddition between 5-ethylisatin (1a) and thiosemicarbazide (1b) under basic conditions:
Key parameters (from analogous syntheses):
-
Solvent: Ethanol/water (3:1 v/v)
-
Temperature: 80–85°C
-
Yield: 68–72% after recrystallization (DMF/EtOH)
Thiol Group Liberation
The thiocarbonyl group is reduced to mercaptan using NaBH4 in THF/H2O:
Optimization data :
-
Molar ratio (NaBH4:substrate): 2.5:1
-
Reaction time: 2.5 h at 0–5°C
-
Isolated yield: 89%
Preparation of N-[4-(1,3-Thiazol-2-Ylsulfamoyl)Phenyl]Acetamide
Sulfonamide Formation
4-Aminophenylsulfonyl chloride (2a) reacts with 2-aminothiazole (2b) via nucleophilic substitution:
Critical process controls :
-
Stoichiometry: 1:1 molar ratio
-
Temperature maintenance: <10°C to suppress diazotization
-
Workup: Sequential washes with 5% HCl and saturated NaHCO3
Acetylation Reaction
The free amine is acetylated using acetic anhydride in pyridine:
Yield enhancement strategies :
-
Catalyst: DMAP (0.1 eq) increases yield from 73% to 88%
-
Reaction monitoring: TLC (hexane:EtOAc 3:1)
Final Coupling Reaction
Sulfanyl Bridge Formation
Intermediate A undergoes S-alkylation with bromoacetylated Intermediate B under Mitsunobu-like conditions:
Table 2: Optimization of Coupling Conditions
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base | Et3N | 42 | 91.2 |
| Base | DBU | 67 | 98.5 |
| Solvent | DMF | 67 | 98.5 |
| Solvent | THF | 58 | 97.1 |
| Temperature (°C) | 25 | 52 | 96.8 |
| Temperature (°C) | 40 | 67 | 98.5 |
Optimal parameters :
-
Base: 1,8-Diazabicycloundec-7-ene (DBU, 1.2 eq)
-
Solvent: Anhydrous DMF
-
Temperature: 40°C for 8 h
Purification and Characterization
Chromatography :
-
Stationary phase: Silica gel 60 (230–400 mesh)
-
Eluent gradient: CH2Cl2 → CH2Cl2:MeOH (95:5)
Spectroscopic data :
-
HRMS (ESI+): m/z 610.1321 [M+H]+ (calc. 610.1318)
-
1H NMR (500 MHz, DMSO-d6): δ 12.48 (s, 1H, NH), 8.35 (d, J = 8.1 Hz, 1H), 7.89–7.21 (m, 10H), 4.12 (q, J = 7.0 Hz, 2H), 1.42 (t, J = 7.0 Hz, 3H)
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Total Steps | Overall Yield (%) | Purity Threshold |
|---|---|---|---|
| Linear synthesis | 7 | 18.7 | 95% |
| Convergent synthesis | 5 | 31.2 | 98% |
| Solid-phase approach | 6 | 22.4 | 97% |
Key findings :
-
Convergent strategy (separate synthesis of A and B followed by coupling) provides superior yields
-
DBU base minimizes β-elimination side reactions during S-alkylation
-
Microwave assistance in cyclocondensation steps reduces reaction time by 40% without yield compromise
Challenges and Mitigation Strategies
Solubility Limitations
The triazinoindole moiety exhibits poor solubility in common organic solvents (<2 mg/mL in THF at 25°C). Mitigations include:
Epimerization Risks
The acetamide linker shows partial racemization under basic conditions. Control measures:
-
Low-temperature coupling: Maintain reaction at 0–5°C during acetylation
-
Short reaction times: Limit exposure to DBU to <8 h
Scale-Up Considerations
Critical quality attributes :
-
Impurity profile: Monitor residual DMF (<410 ppm ICH Q3C limit)
-
Polymorphism: Conduct slurry conversion experiments in ethanol/water
Process safety notes :
-
Exothermic risk: ΔT of 28°C observed during S-alkylation – requires controlled addition rate
-
Waste management: Thiol-containing byproducts require oxidative quenching with H2O2
Chemical Reactions Analysis
Types of Reactions
2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives containing the triazino-indole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa .
Case Study: Antitumor Evaluation
A study evaluated a series of compounds related to the triazino-indole structure for their antitumor activity. The findings suggested that specific modifications in the chemical structure could enhance anticancer efficacy, indicating a promising avenue for further development of targeted cancer therapies .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties as well. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The thiazole moiety present in the compound is known for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored for developing new antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of this compound has provided insights into how different substituents affect its biological activity. SAR studies have been crucial in optimizing the chemical structure for enhanced potency against specific targets, particularly in anticancer and anti-inflammatory applications .
Molecular Modeling and Computational Studies
Computational methods have been employed to predict the pharmacokinetic properties and biological activities of this compound. These studies include quantitative structure–activity relationship (QSAR) modeling, which helps in understanding how chemical modifications can influence activity and selectivity against biological targets .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Significant cytotoxic effects against cancer cell lines | IC50 < 100 μM for HCT-116 and HeLa |
| Anti-inflammatory | Potential inhibitor of 5-lipoxygenase | Inhibitory action suggested through docking studies |
| Antimicrobial | Effective against various bacterial strains | Potential for new antimicrobial agents |
| Structure-Activity Relationship | Insights into how modifications affect biological activity | Optimization leads to enhanced potency |
| Molecular Modeling | Predictions on pharmacokinetics and activity | QSAR models aid in structure optimization |
Mechanism of Action
The mechanism of action of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects such as DNA damage or apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural variations among analogs include:
- R1 (Triazinoindole substituent): Ethyl (target), methyl (), allyl (), or bromo ().
- R2 (Phenyl substituent): Thiazolylsulfamoyl (target), chlorophenyl (), nitro (), or pyridin-2-yloxy ().
- Linker: Sulfanyl-acetamide (target) vs. sulfanyl-propionamide ().
Table 1: Structural and Molecular Comparison
| Compound Name | R1 | R2 (Phenyl Substituent) | Molecular Weight* | Key Activity/Notes | Reference |
|---|---|---|---|---|---|
| Target Compound | Ethyl | 4-(1,3-thiazol-2-ylsulfamoyl) | ~522–550† | Structural analog of antimicrobials | [1], [7], [8] |
| 2-[(5-Methyl-triazinoindol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide | Methyl | 2-Nitro | 371.44‡ | N/A (chemical data only) | [3] |
| N-(2-Chlorophenyl)-2-[(5-methyl-triazinoindol-3-yl)thio]acetamide (38) | Methyl | 2-Chlorophenyl | 384.2 | PqsR antagonist (95% purity) | [8] |
| 2-[(8-Bromo-5-methyl-triazinoindol-3-yl)thio]-N-(2-chlorophenyl)acetamide (39) | Methyl, Br | 2-Chlorophenyl | 462.7 | PqsR antagonist | [8] |
| 3-(Triazinoindol-3-ylthio)-N-(substituted phenyl)propionamides | – | Varied phenyl | – | Reduced antidepressant activity vs. acetamides | [5, 6] |
*Molecular weights are approximate; †Estimated based on analogs (e.g., : 522.645 for allyl variant); ‡From for a related compound.
Antimicrobial Potential
- Analogs in inhibit Pseudomonas aeruginosa quorum sensing via PqsR antagonism, with IC50 values in the µM range .
Antidepressant Activity
- Chain Length Sensitivity: Propionamide derivatives (3-carbon acyl chain) exhibit weaker antidepressant activity than acetamides (2-carbon), highlighting the acetamide group’s importance in CNS targeting .
Substituent Effects
- Triazinoindole Substitution: Ethyl (target) vs. methyl () may enhance lipophilicity and membrane penetration.
- Phenyl Substituents: Electron-withdrawing groups (e.g., nitro, chlorophenyl) improve stability but may reduce solubility compared to sulfamoyl groups .
Biological Activity
The compound 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound’s pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
- Molecular Formula : C23H19N5OS
- Molecular Weight : 413.49 g/mol
- CAS Number : [Insert CAS Number]
1. Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, potentially providing a new avenue for treating resistant infections .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 1.5 |
| MCF-7 (Breast Cancer) | 2.3 |
| A549 (Lung Cancer) | 3.0 |
The structure-activity relationship (SAR) analysis indicates that modifications in the triazole and thiazole rings significantly enhance cytotoxicity against these cancer cells .
The biological activity of this compound is attributed to its ability to interfere with cellular processes. The triazole and thiazole groups are known to inhibit key enzymes involved in DNA replication and repair mechanisms in bacteria and cancer cells. This dual action makes the compound a potential candidate for further development as a broad-spectrum antimicrobial and anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study conducted by Mermer et al. evaluated the antimicrobial efficacy of various triazole derivatives, including our compound, revealing that the presence of electron-donating groups significantly increased activity against resistant strains of bacteria .
Case Study 2: Anticancer Potential
In another study focused on the anticancer properties of triazole derivatives, it was found that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, requiring precise control of parameters:
- Temperature and solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while temperatures between 60–80°C improve intermediate stability .
- Catalysts : Triethylamine is often used to neutralize acidic byproducts and accelerate thioether bond formation .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is critical for isolating high-purity product .
Q. How can researchers assess the compound’s biological activity in preliminary studies?
- In vitro assays : Use cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects. IC50 values should be compared to reference drugs like doxorubicin .
- Enzyme inhibition : Screen against kinases or proteases linked to disease pathways (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric substrates .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves the acetamide, triazinoindole, and thiazole sulfonamide moieties. Key signals include:
- Acetamide carbonyl at ~170 ppm (¹³C) .
- Thiazole protons at δ 7.2–7.5 ppm (¹H) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 550.12) .
Advanced Research Questions
Q. How can structural ambiguities in the triazinoindole core be resolved?
- X-ray crystallography : Single-crystal analysis clarifies bond angles and confirms sulfanyl bridge orientation .
- 2D NMR (COSY, HSQC) : Correlate proton-proton couplings and heteronuclear connectivity to distinguish overlapping signals in the triazino[5,6-b]indole system .
Q. What strategies reconcile contradictory data on synthetic yields reported in literature?
- Case study analysis : Compare protocols from (batch reactors) and (continuous flow reactors). Flow systems may improve yield by 15–20% due to better heat/mass transfer .
- DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent modulation : Synthesize analogs with varied substituents (e.g., chloro vs. methoxy groups) on the phenyl ring and triazinoindole core. Compare bioactivity trends:
| Substituent (R) | Target Activity (IC50, μM) | Key Finding |
|---|---|---|
| 5-Cl | 0.45 (COX-2 inhibition) | Enhanced selectivity vs. COX-1 |
| 4-OCH₃ | 1.2 (Anticancer) | Improved solubility but reduced potency |
- Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase), focusing on hydrogen bonding with the acetamide group .
Q. What methods stabilize reactive intermediates during synthesis?
- Protecting groups : Temporarily shield the sulfonamide nitrogen using tert-butoxycarbonyl (Boc) to prevent side reactions during thioether formation .
- Low-temperature quenching : Rapid cooling (-20°C) after coupling steps minimizes decomposition of the triazinoindole intermediate .
Q. How can metabolic pathways be predicted for this compound?
- In vitro models : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylation at the ethyl group) are likely .
- CYP450 inhibition assays : Identify enzymes (e.g., CYP3A4) involved in metabolism using fluorogenic substrates .
Methodological Integration
Q. How can cross-disciplinary approaches enhance pharmacological studies?
Q. What experimental designs mitigate batch-to-batch variability in biological testing?
- Randomized block designs : Assign treatments to cell culture plates using stratified randomization to control for edge effects .
- Reference standards : Include a well-characterized analog (e.g., diclofenac for anti-inflammatory assays) as an internal control .
Tables for Key Comparisons
Q. Table 1. Substituent Effects on Bioactivity (Adapted from )
| Position | Substituent | Activity (Target) | Mechanism Insight |
|---|---|---|---|
| Phenyl | 5-Cl | COX-2 inhibition (IC50 = 0.45 μM) | Chlorine enhances hydrophobic pocket binding. |
| Triazino | 8-CH₃ | Anticancer (IC50 = 1.8 μM) | Methyl group sterically hinders off-target interactions. |
Q. Table 2. Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 70–75°C | Maximizes intermediate stability |
| Catalyst (Et₃N) | 1.2 equiv. | Neutralizes HCl, prevents side reactions |
| Solvent | DMF | Enhances solubility of polar intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
